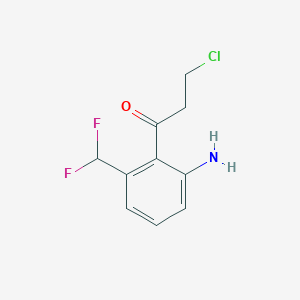
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H11ClF2NO This compound is characterized by the presence of an amino group, a difluoromethyl group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting amine is then reacted with chloroacetyl chloride to introduce the chloropropanone moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives and functionalized compounds.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways, particularly those involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity for these targets, while the chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways involved depend on the specific application and target, but typically involve inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparación Con Compuestos Similares
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: This compound lacks the chloropropanone moiety, which can affect its reactivity and binding properties.
2-Amino-6-(difluoromethyl)benzamide: This compound has a different functional group (amide) that can alter its chemical behavior and applications.
2-Amino-6-(difluoromethyl)phenylacetic acid: This compound has a carboxylic acid group instead of the chloropropanone moiety, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C10H10ClF2NO |
|---|---|
Peso molecular |
233.64 g/mol |
Nombre IUPAC |
1-[2-amino-6-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO/c11-5-4-8(15)9-6(10(12)13)2-1-3-7(9)14/h1-3,10H,4-5,14H2 |
Clave InChI |
MABYVZKYIUZOAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
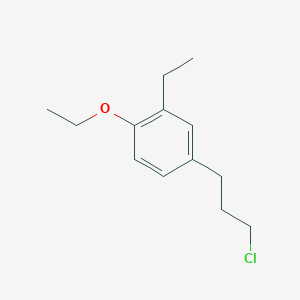
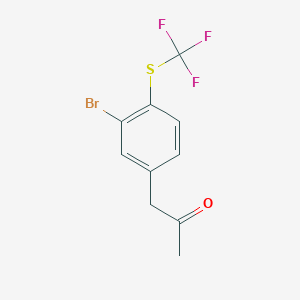

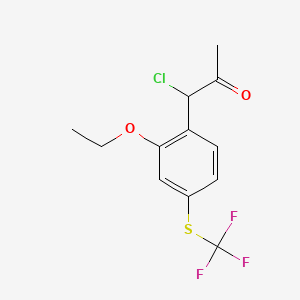

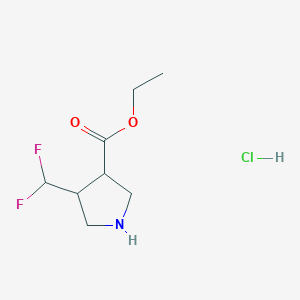
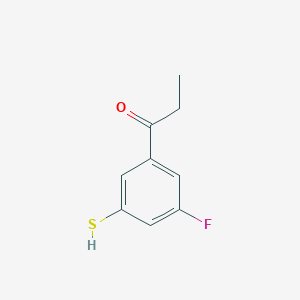
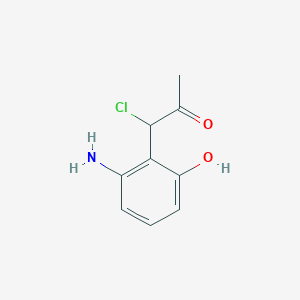
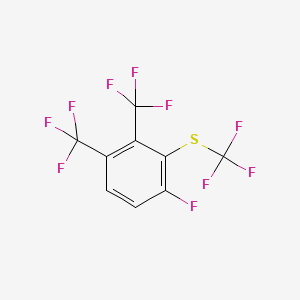
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

